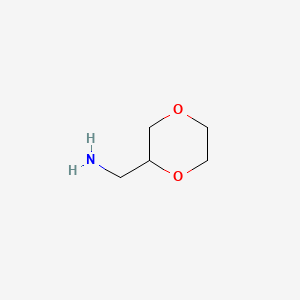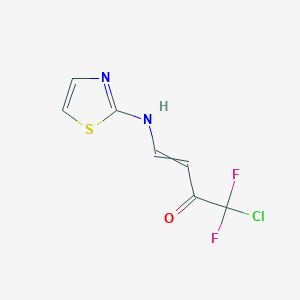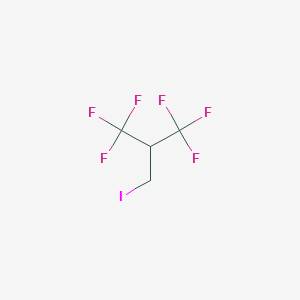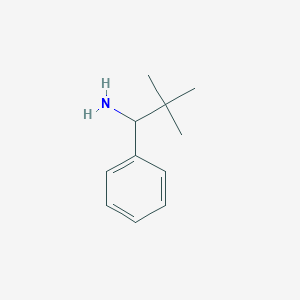![molecular formula C9H9F3N2O2 B1308849 2-[3-(三氟甲基)苯氧基]乙酰肼 CAS No. 307557-56-8](/img/structure/B1308849.png)
2-[3-(三氟甲基)苯氧基]乙酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide is a derivative of acetohydrazide, which is a class of compounds known for their potential biological activities. While the specific compound is not directly synthesized or evaluated in the provided papers, related compounds with similar structural motifs have been studied. For instance, derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been synthesized and shown to possess antimicrobial activities . Additionally, compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been synthesized and tested for their lipase and α-glucosidase inhibition properties .
Synthesis Analysis
The synthesis of related acetohydrazide derivatives typically involves cyclization reactions and the use of reagents such as POCl3 or PPA to facilitate the formation of heterocyclic structures . In another study, the starting compound 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide was used to synthesize a series of thiosemicarbazides and oxadiazole-thiones, which were further modified to produce triazol-thiones and Mannich bases . These synthetic routes are indicative of the versatility of acetohydrazide derivatives in forming a variety of heterocyclic compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques such as IR, 1H NMR, and mass analysis . Additionally, X-ray single-crystal determination has been employed to elucidate the geometry of similar molecules, such as 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile, and computational studies using Hartree-Fock (HF) and density functional theory (DFT) have been conducted to compare the molecular geometry in the ground state . These methods are crucial for confirming the structure of synthesized compounds and for understanding their potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of acetohydrazide derivatives can be quite diverse. For example, the compound mentioned in paper underwent a click reaction with sugar azide to form a triazole ring, demonstrating the potential for these compounds to participate in bioconjugation reactions. This type of chemical reactivity is important for the development of novel compounds with enhanced biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetohydrazide derivatives can be influenced by the presence of various substituents. For instance, the crystal structure of (2-methyl-phenoxy)-acetohydrazide shows that the compound crystallizes in the monoclinic crystal system and forms two-dimensional networks through hydrogen bonding . These interactions can significantly affect the solubility, stability, and overall behavior of the compound in biological systems. The presence of trifluoromethyl groups, as in the compound of interest, would likely contribute to the compound's lipophilicity and could affect its biological activity.
科学研究应用
合成和抗菌活性
研究已经证明了2-[3-(三氟甲基)苯氧基]乙酰肼衍生物的合成具有显著的抗菌活性。例如,三唑噻二唑醇类化合物的合成及其对各种细菌和真菌菌株的评估显示出与标准药物相媲美的强效抗菌性能,表明其在开发新的抗菌剂方面具有潜力(Hunashal & Satyanarayana, 2012)。
非线性光学性质
另一个研究领域涉及从2-[3-(三氟甲基)苯氧基]乙酰肼衍生物中衍生的肼酮类化合物的非线性光学性质的研究。研究表明,这些化合物可能成为光学器件应用的潜在候选者,例如光学限幅器和开关,因为它们具有有效的三阶非线性光学性质和光功率限制行为(Naseema et al., 2010)。
抗菌和生物活性评价
进一步的研究合成了对各种病原体具有显著抗菌活性的新衍生物。这包括创造出新颖的N1-取代吡唑-4-甲醛衍生物,带有2,4-二氯苯基团,展示出增强的生物活性,这对于开发更有效的药物至关重要(Chandrashekhar et al., 2013)。
腐蚀抑制
基于乙酰肼的有机纳米颗粒(ONPs)用于在酸性环境中对轻钢进行腐蚀抑制的开发在材料科学领域开辟了新的途径。这些ONPs在保护钢表面方面表现出显著的功效,为工业维护提供了潜在应用(Mandour et al., 2018)。
抗肿瘤活性
此外,研究已经扩展到2-[3-(三氟甲基)苯氧基]乙酰肼衍生物作为抗肿瘤剂的合成。某些衍生物已显示出对各种癌细胞系的有希望的抗癌活性,突显了该化合物在肿瘤学研究中的潜力(Li et al., 2014)。
安全和危害
属性
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)6-2-1-3-7(4-6)16-5-8(15)14-13/h1-4H,5,13H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXTVRVYODCHAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NN)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396001 |
Source


|
| Record name | 2-[3-(trifluoromethyl)phenoxy]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethyl)phenoxy]acetohydrazide | |
CAS RN |
307557-56-8 |
Source


|
| Record name | 2-[3-(trifluoromethyl)phenoxy]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

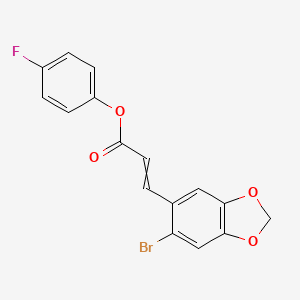
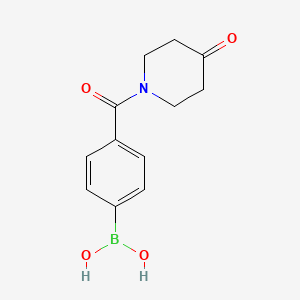
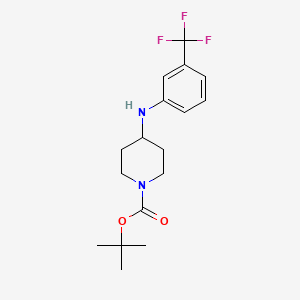
![5-[(Z)-(3-bromophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1308782.png)
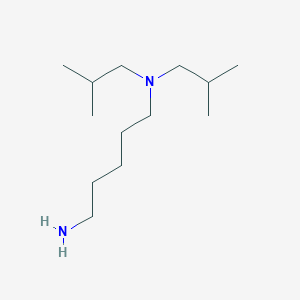
![3-[(4-Chlorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1308789.png)
![3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester](/img/structure/B1308793.png)
![2-[(E)-(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1308802.png)
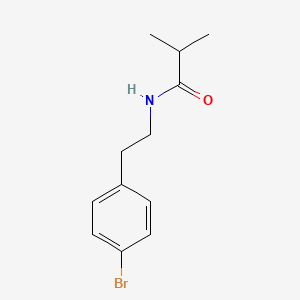
![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(3-pyridinyl)-2-propenenitrile](/img/structure/B1308806.png)
